![molecular formula C17H12F3NO B7979265 1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde CAS No. 192997-18-5](/img/structure/B7979265.png)
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H12F3NO and its molecular weight is 303.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : Indole core-containing Schiff bases, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used in palladium-catalyzed Suzuki–Miyaura coupling and allylation of aldehydes, showing efficiency as catalysts in these reactions (Singh et al., 2017).
Synthesis of Derivatives : Methods for preparing 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols via gold(I)-catalyzed cycloisomerization of specific prop-2-yn-1-ols have been reported, indicating potential in synthetic organic chemistry (Kothandaraman et al., 2011).
Baeyer-Villiger Oxidation : The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes affords corresponding substituted indol-3-ones, demonstrating an application in organic synthesis (Bourlot et al., 1994).
Multi-Component Reactions for Synthesis : Copper-catalyzed multi-component formal benzannulation reactions have been developed for synthesizing various unsymmetrically substituted carbazoles and indoles, highlighting the compound's role in facilitating complex organic syntheses (Guo et al., 2020).
Anticancer Agent Synthesis : 1H-indole-3-carbaldehyde has been used in the synthesis of N-Arylated indole-3-substituted-2-benzimidazoles, exhibiting efficacy as anticancer agents (Anwar et al., 2023).
Rhodium Catalyzed Carbene C(sp(3))-H Bond Insertion : This method allows for the synthesis of N-alkyl-2-aryl-indole-3-carbaldehyde, indicating potential applications in medicinal chemistry and drug development (Shen et al., 2015).
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)15-7-3-1-5-12(15)9-21-10-13(11-22)14-6-2-4-8-16(14)21/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQNZKFOVBAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601172452 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192997-18-5 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192997-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601172452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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